molecular formula C13H18ClF3N2O B7950322 cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride

cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride

Cat. No.: B7950322
M. Wt: 310.74 g/mol
InChI Key: SOGBBPTWYNYKNZ-JMVWIVNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride: is a chemical compound with the molecular formula C13H18ClF3N2O It is a piperazine derivative characterized by the presence of trifluoromethoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is attached through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-(4-methoxyphenyl)piperazine hydrochloride
  • 3,5-Dimethyl-1-(4-fluorophenyl)piperazine hydrochloride
  • 3,5-Dimethyl-1-(4-chlorophenyl)piperazine hydrochloride

Uniqueness

Cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R,5S)-3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O.ClH/c1-9-7-18(8-10(2)17-9)11-3-5-12(6-4-11)19-13(14,15)16;/h3-6,9-10,17H,7-8H2,1-2H3;1H/t9-,10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGBBPTWYNYKNZ-JMVWIVNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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